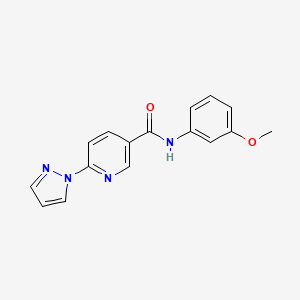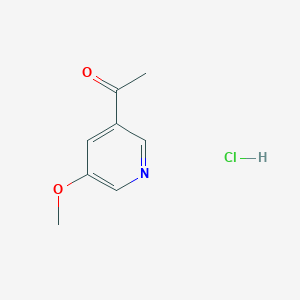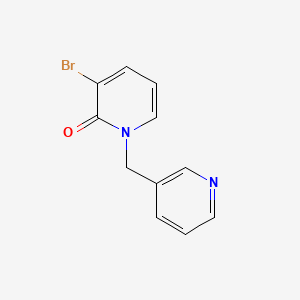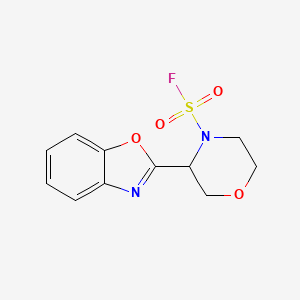
1-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Schiff Bases
A study by Warad et al. (2020) focused on the synthesis of three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine, demonstrating their potential as pancreatic lipase inhibitors. These compounds were also evaluated for their antimicrobial activities against several bacteria and showed good antioxidant activity. This research highlights the potential of piperidine derivatives in therapeutic applications, including obesity management through lipase inhibition and antimicrobial uses (Warad et al., 2020).
Antimycobacterial Applications
Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones via an atom economic and stereoselective synthesis. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound being notably more potent than the standard drugs isoniazid and ciprofloxacin. This study underscores the potential of piperidin-4-ones as a basis for developing new antituberculosis agents (Kumar et al., 2008).
Antimicrobial Activity of Piperidin-4-one Oximes
Research by Sivakumar et al. (2013) involved the synthesis of novel piperidin-4-one oxime carbonates and their evaluation for antimicrobial activity. These compounds were synthesized from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes and characterized by various spectral methods. The antimicrobial activity tested against bacterial and fungal strains showed promising results, indicating the potential for developing new antimicrobial agents based on the piperidin-4-one scaffold (Sivakumar et al., 2013).
Novel Tetrazole-Piperidine Derivatives
Elavarasan et al. (2014) synthesized a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei. These novel compounds were evaluated for their antimicrobial activity, showing several compounds with good activity compared to reference drugs. This study adds to the body of knowledge on the versatility of piperidine derivatives in synthesizing compounds with potential as antimicrobial agents (Elavarasan et al., 2014).
properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-5-4-6-19(13-17)14-23(27)26-11-9-18(10-12-26)16-28-22-15-20-7-2-3-8-21(20)24-25-22/h4-6,13,15,18H,2-3,7-12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTVLAKDSPVTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)





![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2761632.png)


![3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2761637.png)
![N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)